4-Benzylidene-6-chloro-4H-3,1-benzothiazine

Synthetic chemistry Heterocycle synthesis 4H-3,1-Benzothiazine

4-Benzylidene-6-chloro-4H-3,1-benzothiazine (CAS 647025-76-1) is a heterocyclic small molecule belonging to the 4H-3,1-benzothiazine class, featuring a (4Z)-benzylidene substituent and a single chlorine atom at the 6-position of the fused benzene ring. The compound was first reported by Fernandes and Reid via a DBU-mediated 6-exo-dig cyclization of 2-thioformylaminodiphenylacetylenes, establishing its synthetic accessibility and stereochemical assignment.

Molecular Formula C15H10ClNS
Molecular Weight 271.8 g/mol
CAS No. 647025-76-1
Cat. No. B12592046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzylidene-6-chloro-4H-3,1-benzothiazine
CAS647025-76-1
Molecular FormulaC15H10ClNS
Molecular Weight271.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C2C3=C(C=CC(=C3)Cl)N=CS2
InChIInChI=1S/C15H10ClNS/c16-12-6-7-14-13(9-12)15(18-10-17-14)8-11-4-2-1-3-5-11/h1-10H
InChIKeyXHWCVLCQVSGSDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzylidene-6-chloro-4H-3,1-benzothiazine (CAS 647025-76-1): Core Identity and Synthetic Provenance for Procurement Decisions


4-Benzylidene-6-chloro-4H-3,1-benzothiazine (CAS 647025-76-1) is a heterocyclic small molecule belonging to the 4H-3,1-benzothiazine class, featuring a (4Z)-benzylidene substituent and a single chlorine atom at the 6-position of the fused benzene ring . The compound was first reported by Fernandes and Reid (2003) via a DBU-mediated 6-exo-dig cyclization of 2-thioformylaminodiphenylacetylenes, establishing its synthetic accessibility and stereochemical assignment . Its molecular formula is C₁₅H₁₀ClNS with a molecular weight of 271.76 g/mol; the (4Z)-configuration is a defining stereochemical feature that distinguishes it from other benzothiazine regioisomers .

Why 4-Benzylidene-6-chloro-4H-3,1-benzothiazine Cannot Be Interchanged with Other 4H-3,1-Benzothiazine Analogs


Within the 4H-3,1-benzothiazine family, even minor variations in the substitution pattern produce measurable differences in physicochemical properties that directly impact handling, formulation, and experimental reproducibility . The target compound—bearing a single 6-chloro substituent—exhibits a discrete melting point (82–84 °C) and crystalline solid form, while its unsubstituted analog (5a) is an oil, and the 6,8-dichloro derivative (5c) melts at a significantly lower 63–65 °C . These differences are not cosmetic; they affect solubility, purification strategy, and storage stability. Furthermore, the chloro substituent alters the electron density of the aromatic ring, potentially modulating reactivity in downstream derivatization chemistries (e.g., nucleophilic aromatic substitution or cross-coupling) in ways that the unsubstituted or nitro-substituted analogs cannot replicate . Generic substitution without attention to these quantifiable distinctions risks failed reactions, inconsistent assay data, and procurement of a compound with unknown purity or stereochemical integrity.

Quantitative Differentiation Evidence for 4-Benzylidene-6-chloro-4H-3,1-benzothiazine vs. Closest Analogs


Synthetic Yield Comparison: 6-Chloro vs. Unsubstituted, 6,8-Dichloro, and 6-Nitro Derivatives

In the single published synthetic route (Fernandes & Reid, 2003), (4Z)-4-benzylidene-6-chloro-4H-3,1-benzothiazine (5b) was obtained in 75% isolated yield after chromatographic purification. Under identical reaction conditions, the unsubstituted analog (5a) gave 80% yield, the 6,8-dichloro analog (5c) gave 82% yield, and the 6-nitro analog (5d) gave 69% yield . The 75% yield of 5b is intermediate within the series, indicating that the mono-chloro substrate does not significantly impair or enhance cyclization efficiency relative to other substituents .

Synthetic chemistry Heterocycle synthesis 4H-3,1-Benzothiazine Cyclization yield

Melting Point and Physical State: 6-Chloro vs. Unsubstituted and 6,8-Dichloro Analogs

(4Z)-4-Benzylidene-6-chloro-4H-3,1-benzothiazine (5b) was isolated as yellow crystals with a melting point of 82–84 °C (from MeOH). In contrast, the unsubstituted analog (5a) was obtained as an orange oil (no melting point), and the 6,8-dichloro analog (5c) melted at 63–65 °C . The crystalline nature of 5b facilitates purification by recrystallization and provides a convenient identity and purity check via melting point determination, unlike the oily 5a .

Physicochemical characterization Solid-state properties Melting point Crystallinity

Structural Confirmation: (4Z)-Stereochemistry and Regiochemistry Established by X-ray Crystallography of the Dichloro Analog

The (4Z)-configuration of the benzylidene double bond was unambiguously established by single-crystal X-ray analysis of the closely related (4Z)-4-benzylidene-6,8-dichloro-4H-3,1-benzothiazine (5c/5d) . This crystallographic assignment provides class-level stereochemical confidence for the entire (4Z)-4-benzylidene-4H-3,1-benzothiazine series, including the 6-chloro derivative (5b). The (4Z)-geometry is the thermodynamically favored product of the DBU-mediated cyclization and distinguishes these compounds from (4E)-isomers or 2H-1,4-benzothiazine regioisomers that may arise from alternative synthetic routes .

Structural elucidation Stereochemistry X-ray crystallography (4Z)-Configuration

Computed Molecular Descriptors: Rotatable Bond Count and Hydrogen Bonding Profile

Computed molecular descriptors for (4Z)-4-benzylidene-6-chloro-4H-3,1-benzothiazine include: exact mass 271.0224 Da, zero hydrogen bond donors, two hydrogen bond acceptors, one rotatable bond, and a topological polar surface area (tPSA) of 37.66 Ų . The single rotatable bond (at the benzylidene-phenyl linkage) is a key differentiator from analogs bearing additional rotatable substituents (e.g., 2-alkyl or 2-anilino derivatives), which would exhibit increased conformational flexibility and potentially altered pharmacokinetic or binding profiles [1].

In silico ADME Drug-likeness Molecular descriptors Physicochemical properties

Optimal Application Scenarios for 4-Benzylidene-6-chloro-4H-3,1-benzothiazine Based on Available Evidence


Scaffold for Diversity-Oriented Synthesis via Electrophilic Aromatic Substitution or Cross-Coupling at the 6-Chloro Position

The single chlorine atom at the 6-position provides a chemically distinct handle for further functionalization. Its crystalline nature and well-defined melting point (82–84 °C) facilitate purification monitoring after derivatization . In contrast, the unsubstituted analog (5a), isolated as an oil, would complicate purification tracking and purity assessment . Researchers seeking a tractable 4H-3,1-benzothiazine core for parallel library synthesis should prioritize the 6-chloro derivative over the oily unsubstituted or the lower-melting 6,8-dichloro analog (63–65 °C), as solid handling properties directly impact weighing accuracy and automation compatibility .

Reference Standard for (4Z)-Stereochemical Integrity in Benzothiazine Synthesis

The (4Z)-configuration of the benzylidene double bond, corroborated by X-ray crystallography of the dichloro analog and ¹H NMR data consistent across the series, makes this compound suitable as a stereochemical reference for confirming the (4Z)-geometry in newly synthesized 4-benzylidene-4H-3,1-benzothiazines . Procurement of the 6-chloro derivative specifically enables laboratories to establish a characterized reference material for HPLC or NMR method development aimed at distinguishing (4Z)- from potential (4E)-isomers or ring-opened byproducts.

Physicochemical Probe for Structure-Property Relationship (SPR) Studies Comparing Substituent Effects

The Fernandes and Reid (2003) series offers a rare opportunity for systematic SPR analysis: four compounds (5a–5d) synthesized under identical conditions, differing only in the aromatic substituent pattern (H, 6-Cl, 6,8-Cl₂, 6-NO₂), with reported yields (69–82%) and melting points (oil to 142 °C) . The 6-chloro compound occupies a central position in this property continuum, making it an essential comparator for studies correlating substituent electronic effects (σₘ, σₚ) with physicochemical outcomes (mp, chromatographic retention, solubility) within the 4H-3,1-benzothiazine scaffold .

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